Oroxin B

Description

Contextualization of Oroxin B within the Flavonoid Class of Phytochemicals

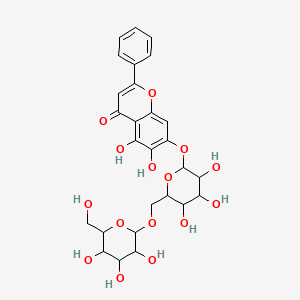

This compound is classified as a flavonoid, a large group of plant-derived polyphenolic compounds characterized by a common diphenylpropane (C6-C3-C6) skeleton. Flavonoids are further subdivided based on the oxidation level and saturation of the C3 segment, which connects the two benzene (B151609) rings. This compound is specifically identified as a flavonoid glycoside, meaning it consists of a flavonoid structure (aglycone) linked to a sugar molecule (glycone). Its structure is described as Baicalein-7-O-β-gentiobioside mdpi.comcaymanchem.com. Baicalein (B1667712) is the aglycone part of this compound mdpi.com. This classification places this compound within a broad category of natural products known for a wide range of biological effects.

Natural Occurrence and Botanical Sources of this compound, particularly Oroxylum indicum

This compound is primarily found in the plant Oroxylum indicum (L.) Vent., a species belonging to the Bignoniaceae family. mdpi.commedchemexpress.commedchemexpress.comphytopurify.comnih.govfrontiersin.orgresearchgate.netnih.gov. Oroxylum indicum, commonly known as the Indian Trumpet Tree, is a traditional Chinese herbal medicine whose various parts, including the bark, roots, and seeds, have been used for centuries mdpi.commedchemexpress.comphytopurify.comnih.govresearchgate.netnih.govmdpi.comgoogle.com. This compound is considered a major bioactive constituent of Oroxylum indicum. nih.govresearchgate.net. Other flavonoids, such as baicalein, oroxin A, chrysin, and oroxylin-A, are also present in Oroxylum indicum. mdpi.comgoogle.com.

Historical and Current Trajectories in this compound Academic Investigation

Academic investigation into this compound has evolved over time, moving from the identification of its presence in traditional medicinal plants to detailed studies of its specific biological activities and underlying mechanisms. Early research likely focused on the chemical isolation and structural elucidation of compounds from Oroxylum indicum. More recent studies have delved into the pharmacological potential of this compound.

Current research trajectories for this compound are focused on exploring its effects in various biological contexts. Studies have investigated its potential anti-tumor properties, including effects on liver cancer cells and malignant lymphoma cells, where it has been shown to induce apoptosis and modulate signaling pathways such as PTEN, PI3K, and AKT. mdpi.comcaymanchem.commedchemexpress.commedchemexpress.com. Research also indicates its ability to selectively induce tumor-suppressive endoplasmic reticulum (ER) stress in malignant lymphoma cells. medchemexpress.commedchemexpress.comphytopurify.comchemfaces.com.

Beyond its anti-tumor research, this compound has been studied for other potential effects. Investigations have explored its impact on osteoclast formation and activity, suggesting a potential role in attenuating bone loss by influencing pathways like MAPK and NF-κB. nih.govnih.govdovepress.com. Its effects on osteoarthritis have also been examined, with research indicating anti-inflammatory properties and involvement with the PI3K/AKT/mTOR signaling pathway and autophagy. frontiersin.orgnih.gov. Furthermore, studies have investigated its metabolism in vivo and in vitro to understand its biotransformation processes. researchgate.netnih.gov.

While the historical trajectory began with botanical and chemical characterization, current research is increasingly focused on elucidating the molecular mechanisms behind the observed biological activities of this compound, as summarized in the table below outlining some research findings:

| Research Area | Key Findings | Relevant Pathways/Mechanisms | Source(s) |

| Liver Cancer | Inhibits proliferation, induces apoptosis. caymanchem.commedchemexpress.commedchemexpress.com Effectively exerts anti-liver cancer activity in vitro and in vivo. mdpi.com | Upregulation of PTEN, downregulation of COX-2, VEGF, PI3K, p-AKT. mdpi.comcaymanchem.commedchemexpress.commedchemexpress.com Downregulation of microRNA-221. mdpi.com | mdpi.comcaymanchem.commedchemexpress.commedchemexpress.com |

| Malignant Lymphoma | Selectively induces tumor-suppressive ER stress. medchemexpress.commedchemexpress.comphytopurify.comchemfaces.com Inhibits proliferation and tumor growth. caymanchem.comchemfaces.com | Modulation of ER stress master genes (GRP78, ATF6, DDIT3) and MKK3-p38 pathway. chemfaces.com | caymanchem.commedchemexpress.commedchemexpress.comphytopurify.comchemfaces.com |

| Bone Loss/Osteoporosis | Inhibits osteoclast formation and bone resorption. nih.govdovepress.com Prevents ovariectomy-induced bone loss in mice. nih.govdovepress.com | Abrogates increased phosphorylation of MAPK and NF-κB pathways. nih.govnih.govdovepress.com Attenuates increased osteoclastic-related genes (NFATc1, c-fos, cathepsin K, RANK, MMP9, TRAP). dovepress.com | nih.govnih.govdovepress.com |

| Osteoarthritis | Alleviates osteoarthritis. frontiersin.orgnih.gov Exhibits chondroprotective effect. frontiersin.org | Anti-inflammation, inhibition of PI3K/AKT/mTOR signaling pathway, enhancement of autophagy. frontiersin.orgnih.gov Downregulation of inflammatory proteins. nih.gov | frontiersin.orgnih.gov |

| Hemolytic Activity | Markedly inhibits the hemolytic activity of α-Hemolysin. mdpi.comphytopurify.comnih.govchemfaces.com | Binds to the "stem" region of α-HL, restricting conformational transition. phytopurify.comchemfaces.com | mdpi.comphytopurify.comnih.govchemfaces.com |

| Metabolism | Characterized metabolism in rats, liver microsomes, and intestinal bacteria. researchgate.netnih.gov | Biotransformation processes including ketone, acetylation, loss of sugar moieties, oxidation, methylation, hydrolysis, hydrogenation, conjugation. researchgate.netnih.gov | researchgate.netnih.gov |

Properties

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYLVXFWJCKKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Natural Production Pathways of Oroxin B

Elucidation of Specific Biosynthetic Routes for Oroxin B in its Native Plant Sources

The primary plant source for this compound is Oroxylum indicum medchemexpress.commedchemexpress.comnaturewillbio.com. Flavonoid biosynthesis in O. indicum, as in other plants, originates from the phenylpropanoid pathway, which converts phenylalanine into 4-coumaroyl-CoA. This precursor then enters the flavonoid pathway. While the precise, dedicated pathway leading solely to this compound has not been fully elucidated, it is understood to involve key steps within the broader flavone (B191248) biosynthesis route.

Studies on Oroxylum indicum have identified major flavones such as baicalin (B1667713), baicalein (B1667712), chrysin, and oroxylin A mdpi.comnih.gov. This compound is structurally related to baicalin (baicalein-7-O-glucuronide) nih.govwikipedia.orgnih.gov and oroxin A (baicalein-7-O-glucoside) researchgate.netphytopurify.com. This suggests that baicalein is a key intermediate in the biosynthesis of these compounds. Baicalein is a trihydroxyflavone with hydroxyl groups at positions 5, 6, and 7 fishersci.canih.gov.

The biosynthesis of baicalein likely proceeds through the canonical flavonoid pathway up to the formation of a flavanone (B1672756) precursor, followed by specific hydroxylation and desaturation steps to yield the 5,6,7-trihydroxy A-ring structure characteristic of baicalein. Subsequent glycosylation of baicalein at the 7-hydroxyl position with a gentiobiose unit leads to the formation of this compound. Gentiobiose is a disaccharide composed of two glucose units linked by a β-(1→6) glycosidic bond. Therefore, the biosynthesis of this compound involves the synthesis of baicalein and the enzymatic attachment of gentiobiose.

Research on Scutellaria baicalensis, another plant containing baicalin and related flavonoids, provides insights into potential shared biosynthetic steps. In S. baicalensis, flavone biosynthesis is reported to involve distinct pathways in aerial parts and roots oup.com. Naringenin (B18129), a common flavanone precursor, is utilized in the synthesis of scutellarein (B1681691) and scutellarin (B1681692) in aerial parts frontiersin.org. While this compound is found in O. indicum, the presence of baicalein and baicalin in both species suggests potentially analogous enzymatic steps, particularly concerning the formation of the baicalein scaffold and its glycosylation.

Identification and Characterization of Key Enzymes Involved in this compound Production

The biosynthesis of this compound involves enzymes responsible for the formation of the flavonoid backbone, the specific hydroxylation pattern of baicalein, and the glycosylation steps. Key enzyme families in flavonoid biosynthesis include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavone synthase (FNS), and glycosyltransferases (GTs).

Transcriptome analysis of O. indicum roots has identified genes encoding enzymes involved in the flavonoid pathway, such as naringenin chalcone synthase (OinCHS) and flavone synthase (OinFNS) nih.gov. These enzymes are crucial for the initial steps of flavonoid synthesis and the formation of flavones like baicalein.

The conversion of a flavanone precursor to baicalein, specifically the introduction of the hydroxyl group at the C-6 position and the desaturation to form the flavone structure, likely involves specific cytochrome P450 enzymes (CYP450s) and flavone synthases. Transcriptome data from O. indicum roots revealed the presence of diverse full-length CYP450 genes that may be involved in the biosynthesis of specialized metabolites, including baicalein and baicalin nih.gov. Flavone synthase II (FNS II), a member of the CYP450 family, is known to catalyze the conversion of flavanones to flavones with a 2-hydroxyflavanone (B13135356) intermediate.

The final step in this compound biosynthesis is the glycosylation of baicalein with gentiobiose. This process is catalyzed by glycosyltransferases (GTs). Specifically, the attachment of sugar moieties to flavonoids is carried out by UDP-glycosyltransferases (UGTs), which use activated sugar donors (like UDP-glucose) to transfer the sugar to an acceptor molecule (in this case, baicalein). Given that this compound has a gentiobiose unit, multiple glycosylation steps or a specific gentiobiosyltransferase would be involved. Studies on S. baicalensis have identified UDP-glucuronosyltransferases (UGATs) that catalyze the formation of baicalin (baicalein-7-O-glucuronide) from baicalein and UDP-glucuronic acid oup.com. While this is for baicalin, it highlights the importance of UGATs in the glycosylation of baicalein at the 7-position. The biosynthesis of the gentiobiose unit itself also requires specific enzymes, including those involved in the synthesis of UDP-glucose and enzymes that link two glucose units with a β-(1→6) bond.

Genetic and Transcriptomic Analysis of Flavonoid Biosynthesis Pathways Relevant to this compound

Genetic and transcriptomic studies provide valuable insights into the genes and their expression patterns involved in the biosynthesis of this compound. De novo transcriptome analysis of O. indicum roots has been performed to identify genes related to flavonoid metabolism nih.gov. This analysis revealed differential expression of flavonoid pathway genes in young and old roots nih.gov.

Key genes identified in the O. indicum transcriptome relevant to flavonoid biosynthesis include those encoding enzymes in the phenylpropanoid pathway (e.g., cinnamyl-alcohol dehydrogenase - OinCAD) and the flavonoid pathway (e.g., OinCHS, OinFNS) nih.gov. The abundance of transcripts for OinCHS and OinFNS suggests their significant roles in channeling precursors towards flavone synthesis nih.gov.

Transcriptomic data also indicate the presence of transcription factors such as MYB, bHLH, and WD40 families, which are known regulators of flavonoid biosynthesis in plants nih.gov. These transcription factors can control the expression of structural genes in the pathway, thereby influencing the production of flavonoids, including the precursors of this compound.

While specific transcriptomic data directly detailing the expression of genes solely dedicated to this compound biosynthesis is limited, studies focusing on related compounds like baicalein and baicalin in O. indicum and S. baicalensis provide a foundation. The identification of genes encoding potential FNS II enzymes and various glycosyltransferases in O. indicum transcriptome supports the presence of the enzymatic machinery required for baicalein synthesis and subsequent glycosylation.

Strategies for Enhancing this compound Yields through Biotechnological or Cultivation Methods

Enhancing the yield of this compound from Oroxylum indicum is important for its sustainable production and potential applications. Several strategies, including biotechnological approaches and optimized cultivation methods, can be employed.

Cultivation methods can influence the accumulation of secondary metabolites like this compound. Factors such as genotype, environmental conditions (light, temperature, nutrients), growth stage, and plant part harvested can affect flavonoid content and composition nih.gov. Studies have shown variations in flavonoid content in different parts of O. indicum, with leaves generally having higher flavonoid levels than immature pods mdpi.com. The concentration of baicalin, a related flavone glycoside, was found to be highest in O. indicum seeds and varied during the growth stages of tissue-cultured plants nih.gov. Optimizing these factors through controlled cultivation practices could potentially enhance this compound yield.

Biotechnological strategies offer alternative avenues for increasing this compound production. Plant tissue culture techniques have been explored for O. indicum nih.gov. While tissue culture can provide a controlled environment for biomass production, the accumulation of specific secondary metabolites in cultured tissues may differ from that in the whole plant nih.gov. Further research is needed to optimize tissue culture conditions or develop specific cell lines that favor this compound accumulation.

Genetic engineering and metabolic engineering approaches hold promise for enhancing this compound biosynthesis. By identifying and overexpressing key genes encoding rate-limiting enzymes in the this compound pathway (e.g., specific FNS II enzymes or glycosyltransferases), it might be possible to channel metabolic flux towards this compound production. Conversely, downregulating competing pathways could also increase the availability of precursors.

Furthermore, elicitation, the use of signaling molecules or environmental stresses to stimulate secondary metabolite production in plants or plant cell cultures, could be investigated for enhancing this compound yield.

Combining different strategies, such as optimizing cultivation practices with biotechnological interventions like in vitro culture or targeted genetic modification, may offer the most effective approach for significantly increasing this compound yields.

Molecular Mechanisms of Action of Oroxin B

Modulation of Intracellular Signaling Cascades by Oroxin B

This compound has been shown to impact several critical signaling pathways within cells.

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. This compound has been demonstrated to inactivate this pathway nih.gov. Studies in liver cancer cells have shown that this compound treatment leads to a downregulation of PI3K and phosphorylated AKT (p-AKT) protein expression medchemexpress.comnih.govphcog.com. This effect is associated with the upregulation of PTEN, a tumor suppressor that acts as a negative regulator of the PI3K/AKT pathway nih.govphcog.commedchemexpress.com. By inhibiting the PI3K/AKT/mTOR pathway, this compound can promote apoptosis and inhibit the proliferation of cancer cells nih.govphcog.com. In the context of osteoarthritis, this compound has also been observed to inhibit the activation of the PI3K/AKT/mTOR signaling pathway induced by IL-1β in chondrocytes researchgate.netfrontiersin.org.

The MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor-kappa B) signaling pathways are central to regulating inflammatory responses, cell proliferation, and survival nih.govajol.info. This compound has been shown to modulate the activity of both pathways. In the context of osteoarthritis and bone loss, this compound significantly inhibited the increased phosphorylation levels of ERK, JNK, and p38 within the MAPK pathway following RANKL stimulation nih.gov. It also suppressed the phosphorylation of IκB and P65 in the NF-κB pathway, reducing the nuclear translocation of P65 nih.gov. These effects contribute to the inhibition of osteoclast formation and activity nih.gov. Furthermore, this compound has been reported to inhibit MAPK and NF-κB signaling in IL-1β-induced chondrocytes, contributing to its anti-inflammatory properties nih.govresearchgate.netfrontiersin.org.

This compound has been found to activate the MKK3-P38 pathway, a component of the cellular stress response system google.combiocrick.comnih.gov. This activation is particularly noted in malignant lymphoma cells google.combiocrick.comnih.gov. The activation of the MKK3-P38 pathway by this compound promotes the expression of the tumor suppressor gene DDIT3 (DNA Damage-Inducible Transcript 3), which in turn specifically activates endoplasmic reticulum (ER) stress and tumor cell death google.combiocrick.comnih.govresearchgate.net. This selective induction of tumor-suppressive ER stress, while concurrently inhibiting tumor-adaptive ER stress, is considered a key mechanism for this compound's anti-lymphoma effects biocrick.comnih.gov.

The Toll-like receptor 4 (TLR4) signaling pathway plays a significant role in inflammatory responses, particularly in conditions like metabolic-associated fatty liver disease (MAFLD) researchgate.netkarger.com. This compound has been shown to suppress the activity of the TLR4 signaling pathway researchgate.netnih.gov. In high-fat diet-induced rat models of MAFLD, this compound suppressed the TLR4-IκB-NF-κB-IL-6/TNF-α signal transduction researchgate.netnih.gov. This inhibition of TLR4 signaling contributes to the alleviation of hepatic inflammation and MAFLD progression researchgate.netnih.gov. This compound also improved sepsis-elicited acute lung injury by attenuating inflammation through the TLR4/NF-κB axis nih.gov.

Influence of this compound on Gene and Protein Expression

Beyond modulating signaling pathways, this compound also directly influences the expression levels of specific genes and proteins critical for various cellular processes.

This compound has been consistently shown to upregulate the expression of the PTEN gene medchemexpress.comnih.govresearchgate.netnih.govresearchgate.netnih.govbiocrick.comchemfaces.comresearchgate.netthno.org. PTEN is a known tumor suppressor that counteracts the PI3K/AKT pathway, playing a vital role in regulating cell growth, survival, and apoptosis nih.govphcog.commedchemexpress.com. The upregulation of PTEN by this compound contributes to the inactivation of the PI3K/AKT pathway and the induction of apoptosis, particularly in cancer cells nih.govphcog.com.

Furthermore, this compound strikingly activates the expression of DDIT3 (also known as CHOP - C/EBP homologous protein) google.combiocrick.comnih.govresearchgate.netresearchgate.netsci-hub.se. DDIT3 is a transcription factor involved in the endoplasmic reticulum stress response and is known to promote apoptosis wikipedia.org. The activation of DDIT3 expression by this compound, often mediated through the MKK3-P38 pathway, is a key mechanism by which this compound induces tumor-suppressive ER stress and promotes cell death, especially in malignant lymphoma cells google.combiocrick.comnih.govresearchgate.net.

Downregulation of COX-2, VEGF, PI3K, and p-AKT Protein Levels

This compound has been shown to downregulate the protein expression levels of Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor (VEGF), Phosphatidylinositol 3-kinase (PI3K), and phosphorylated AKT (p-AKT). This was observed in studies investigating the effects of this compound on human hepatoma cell lines, such as SMMC-7721 cells. Treatment with this compound led to a decrease in the expression of these proteins. medchemexpress.comnih.govselleck.co.jpphcog.com This downregulation is suggested to be involved in the inhibitory effects of this compound on cell proliferation and angiogenesis, as well as its ability to induce apoptosis in liver cancer cells. nih.govselleck.co.jpphcog.com In the context of osteoarthritis, this compound also suppressed the inflammatory response stimulated by IL-1β, with downregulation of inflammation-related markers including COX-2. nih.govnih.gov

MicroRNA-221 Downregulation and its Functional Consequences

Research indicates that this compound can downregulate the expression of MicroRNA-221 (miR-221). MiR-221 is often found to be upregulated in liver cancer and is considered an oncogenic miRNA. mdpi.comresearchgate.netnih.gov Its upregulation can stimulate tumor development by negatively inhibiting tumor suppressor genes like PTEN. mdpi.comresearchgate.netnih.gov By downregulating miR-221, this compound positively regulates the expression of PTEN. mdpi.comresearchgate.netnih.govresearchgate.net This, in turn, leads to the inactivation of the PI3K/Akt signaling pathway, which is frequently activated in cancers and promotes cell proliferation and survival. mdpi.comresearchgate.netnih.govresearchgate.net The downregulation of miR-221 by this compound and the subsequent regulation of the PTEN/PI3K/Akt pathway are considered key mechanisms by which this compound exerts its anticancer effects, particularly by inducing apoptosis in liver cancer cells. mdpi.comresearchgate.netnih.govresearchgate.net

Regulation of Anabolic and Catabolic Protein Expression in Cartilage (e.g., Aggrecan, Collagen II, MMP3, MMP13, ADAMTS5)

In the context of osteoarthritis, this compound has demonstrated the ability to regulate the expression of proteins crucial for cartilage homeostasis. Studies using IL-1β-induced chondrocytes have shown that this compound can reverse the altered expression levels of both anabolic and catabolic related proteins. nih.govnih.govresearchgate.netresearchgate.net Specifically, this compound reversed the decreased expression of anabolic proteins such as Aggrecan and Collagen II, which are major components of the extracellular matrix (ECM) in cartilage. nih.govnih.govresearchgate.netresearchgate.net Concurrently, this compound reversed the increased expression of catabolic enzymes, including Matrix Metalloproteinase 3 (MMP3), Matrix Metalloproteinase 13 (MMP13), and A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5). nih.govnih.govresearchgate.netresearchgate.net These enzymes play a significant role in the degradation of cartilage components like Aggrecan and Collagen II. nih.gov This regulatory effect on anabolic and catabolic proteins contributes to the chondroprotective effects of this compound observed in experimental models of osteoarthritis. nih.govnih.govresearchgate.netresearchgate.net

Induction and Regulation of Specific Cellular Processes by this compound

Beyond modulating protein expression, this compound also directly influences critical cellular processes, particularly those related to cellular stress and programmed cell death.

Induction and Regulation of Specific Cellular Processes by this compound

Selective Induction of Tumor-Suppressive Endoplasmic Reticulum (ER) Stress

This compound has been found to selectively induce tumor-suppressive endoplasmic reticulum (ER) stress, particularly in malignant lymphoma cells. medchemexpress.commedchemexpress.comphytopurify.comnih.govchemfaces.combiocrick.comsci-hub.se Cancer cells possess both tumor-adaptive and tumor-suppressive ER stress pathways. While tumor-adaptive ER stress can promote cancer cell survival and growth, tumor-suppressive ER stress can lead to cell death. phytopurify.comnih.govchemfaces.combiocrick.com this compound's ability to selectively activate the tumor-suppressive ER stress machinery is considered a key mechanism for its anti-lymphoma activity. phytopurify.comnih.govchemfaces.combiocrick.com Mechanistic studies suggest that this compound activates the tumor-suppressive ER stress master gene DDIT3 (also known as CHOP) through the activation of the MKK3-p38 signaling pathway. nih.govchemfaces.com

Concurrent Inhibition of Tumor-Adaptive Endoplasmic Reticulum (ER) Stress

In addition to inducing tumor-suppressive ER stress, this compound concurrently inhibits tumor-adaptive ER stress. nih.govnih.govphytopurify.comnih.govchemfaces.combiocrick.com In malignant tumors, the constant activation of tumor-adaptive ER stress contributes to cancer cell proliferation and tumor growth. phytopurify.comnih.govchemfaces.combiocrick.com By inhibiting this adaptive response, this compound disrupts a crucial survival mechanism of cancer cells. Mechanistic studies have shown that this compound suppresses the expression of the key tumor-adaptive ER-stress gene GRP78 (also known as BiP) by downregulating the upstream signaling protein ATF6. nih.govchemfaces.com This dual action of selectively inducing tumor-suppressive ER stress while inhibiting tumor-adaptive ER stress is a novel strategy for anti-cancer therapy and contributes significantly to this compound's effectiveness against lymphoma. phytopurify.comnih.govchemfaces.combiocrick.com

Mechanisms of Apoptosis Induction, including Early Apoptosis

This compound is known to induce apoptosis, or programmed cell death, in various cancer cell types, including liver cancer cells and malignant lymphoma cells. medchemexpress.comnih.govselleck.co.jpphytopurify.commedchemexpress.comconsensus.app Notably, studies have indicated that this compound induces early apoptosis rather than late apoptosis in liver cancer cells. medchemexpress.comnih.govmedchemexpress.commedchemexpress.com The induction of apoptosis by this compound is linked to several molecular mechanisms. In liver cancer cells, this process is strongly associated with the downregulation of COX-2, VEGF, PI3K, and p-AKT, as well as the upregulation of PTEN. medchemexpress.comnih.govselleck.co.jpphcog.commedchemexpress.com The regulation of the PTEN/PI3K/AKT pathway, partly mediated by the downregulation of miR-221, plays a significant role in this compound-induced apoptosis. mdpi.comresearchgate.netnih.govnih.govresearchgate.net Furthermore, the selective induction of tumor-suppressive ER stress and concurrent inhibition of tumor-adaptive ER stress contribute to the induction of apoptosis in malignant lymphoma cells. phytopurify.comnih.govchemfaces.combiocrick.com

Enhancement of Autophagy Flux

This compound has been shown to enhance autophagy flux, a cellular process crucial for the degradation and recycling of damaged organelles and proteins. Studies investigating the effects of this compound on osteoarthritis (OA) have indicated that it can rescue the autophagy process that is impaired by interleukin-1β (IL-1β) in chondrocytes. researchgate.netnih.govnih.gov. The autophagy-enhancing effect of this compound in IL-1β-induced chondrocytes was partially blocked by the autophagy inhibitor 3-methyladenine (B1666300) (3-MA), suggesting that this compound protects articular cartilage, at least in part, through the autophagy pathway. nih.gov. Furthermore, this compound has been reported to induce autophagy-dependent apoptosis in liver cancer cells selleck.co.jp.

Inhibition of Cell Proliferation

This compound demonstrates inhibitory effects on the proliferation of various cancer cell lines. It has shown an obvious inhibitory effect on liver cancer cells, specifically the human hepatoma cell line SMMC 7721, at concentrations ranging from 0 to 2 μM over 48 hours. medchemexpress.commedchemexpress.com. This inhibition of proliferation is associated with the upregulation of PTEN and the downregulation of COX-2, VEGF, PI3K, and p-AKT in SMMC 7721 cells. medchemexpress.commedchemexpress.comselleck.co.jpphcog.com. This compound also exhibits a strong inhibitory effect on blood cells such as human lymphoma and leukemia, with a selective inhibitory effect on malignant B lymphoma cells like Raji and Namalva, while having little effect on non-tumorigenic human B lymphoma blastocytes HMY2-CIR. google.com. The IC50 values for this compound against various human tumor cell lines have been tested, showing potent inhibition against certain lymphoma and leukemia cell lines google.com.

Here is a representation of potential cell proliferation inhibition data (IC50 values in μM) based on research findings:

| Cell Line | IC50 (μM) |

| Human Lymphoma | Data Available in Research google.com |

| Human Leukemia | Data Available in Research google.com |

| Raji (B Lymphoma) | Potent Inhibition google.com |

| Namalva (B Lymphoma) | Potent Inhibition google.com |

| HMY2-CIR (Normal B Lymphoma Blastocytes) | Low Effect google.com |

| SMMC 7721 (Hepatoma) | 0-2 μM medchemexpress.commedchemexpress.com |

Note: Specific IC50 values for lymphoma and leukemia cell lines are indicated as available in the cited research but not explicitly provided in the search snippets.

Induction of Disastrous Vacuolation and Oncosis in Malignant Lymphoma Cells

A unique antitumor mechanism of this compound involves the induction of disastrous vacuolation and oncosis in malignant lymphoma cells. This mechanism is distinct from apoptosis and is considered a novel anti-cancer pathway. google.com. This compound can selectively induce catastrophic vacuolation and swelling in lymphoma cells, which effectively reduces their tumorigenicity. google.com. The molecular mechanism behind this involves the activation of the MKK3-P38 pathway within the stress response system of lymphoma cells. This activation promotes the expression and tumor suppressor activity of the key tumor suppressor gene, DNA damage-inducible transcription factor 3 (DDIT3), thereby specifically activating endoplasmic reticulum stress and tumor cell death by oncosis. google.com. This effect is selective, with no obvious inhibitory effect on normal lymphocytes. google.com.

Enzyme Inhibition Profiles of this compound

Inhibition of Staphylococcal α-Hemolysin Hemolytic Activity

This compound has demonstrated the ability to inhibit the hemolytic activity of staphylococcal α-hemolysin (α-HL), a channel-forming toxin produced by Staphylococcus aureus. nih.govplos.orgresearchgate.netresearchgate.net. α-HL is a significant virulence target for treating S. aureus infections. nih.gov. This compound, along with Oroxylin A 7-O-glucuronide and Oroxin A, can bind to the "stem" region of α-HL. nih.govplos.org. Molecular dynamics simulations and experimental data suggest that this binding restricts the conformational transition of α-HL from a soluble monomer to a self-assembling oligomer (heptamer), which is necessary for pore formation and hemolytic activity. nih.govplos.orgresearchgate.net. This novel inhibition mechanism prevents the formation of the lytic pore complex. researchgate.netresearchgate.net.

Xanthine (B1682287) Oxidase Inhibition

This compound is identified as a xanthine oxidase (XO) inhibitor. chemfaces.comnih.govchemfaces.com. Xanthine oxidase is an enzyme involved in the purine (B94841) catabolism pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid. researchgate.netresearchgate.net. Inhibition of XO is a therapeutic strategy for conditions like gout, which are characterized by high levels of uric acid. researchgate.net. This compound, along with Oroxin A, baicalin (B1667713), and baicalein (B1667712), were identified as compounds from Oroxylum indicum extract that could specifically interact with XO. nih.govchemfaces.com. In vitro inhibition assays have validated these findings. nih.gov.

Dual Inhibition Potential of 5-Lipoxygenase and Cyclooxygenase-2

This compound has shown potential as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). researchgate.netselleck.cnselleckchem.com. Modulation of the arachidonic acid cascade via 5-LOX and COX-2 is a major pathway targeted for the treatment of inflammation and pain. researchgate.net. Screening studies using off-line two-dimensional liquid chromatography coupled with mass spectrometry have identified this compound as a possible 5-LOX/COX-2 inhibitor in extracts of Oroxylum indicum. researchgate.net. In vitro activity assays have confirmed that this compound possesses inhibitory effects on both enzymes. researchgate.net. This compound's anti-inflammatory properties, potentially mediated through the inhibition of COX-2, have also been noted in the context of osteoarthritis, where it suppressed inflammation-related markers like iNOS, COX-2, TNF-α, IL-6, and IL-1β in IL-1β-induced chondrocytes. researchgate.netnih.gov. The inhibition of COX-2 by this compound is also implicated in its effects on liver cancer cells. medchemexpress.commedchemexpress.comselleck.co.jpphcog.comselleckchem.com.

Here is a representation of potential enzyme inhibition data (IC50 values in μM) based on research findings:

| Enzyme | IC50 (μM) |

| 5-Lipoxygenase (5-LOX) | ≤154.6 μM (along with other compounds) researchgate.net |

| Cyclooxygenase-2 (COX-2) | ≤154.6 μM (along with other compounds) researchgate.net |

| Xanthine Oxidase (XO) | Data Available in Research nih.govchemfaces.comresearchgate.net |

| Staphylococcal α-Hemolysin | Inhibition Reported nih.govplos.orgresearchgate.netresearchgate.net |

Note: Specific IC50 values for Xanthine Oxidase and Staphylococcal α-Hemolysin are indicated as available in the cited research but not explicitly provided in the search snippets. The IC50 for 5-LOX and COX-2 is presented as a range encompassing this compound and other compounds tested in the study.

Structure Activity Relationship Sar Studies of Oroxin B and Its Analogues

Identification of Key Structural Moieties Contributing to Oroxin B's Biological Activities

Research into this compound's biological activities has begun to shed light on the structural elements crucial for its effects. This compound is a flavonoid glycoside, specifically identified as baicalein (B1667712) 7-O-diglucoside nih.gov. Its structure features a flavone (B191248) backbone (derived from baicalein) substituted with two glucose units at the C-7 position.

Studies comparing this compound to related flavonoids, particularly its aglycone baicalein, have highlighted the significant impact of glycosylation on activity. For instance, the presence of glycosyl moieties at the C-7 position has been shown to reduce inhibitory activity against SARS-CoV-2 pseudovirus entry compared to the aglycone baicalein nih.gov. Specifically, this compound, with its two glycosyl groups, demonstrated a greater than 50% decrease in antiviral activity compared to baicalein in one study nih.gov. This suggests that the sugar moieties, while potentially influencing factors like solubility and pharmacokinetics, can negatively impact the interaction with certain biological targets, such as those involved in viral entry.

Conversely, other studies investigating different biological activities of this compound, such as its ability to inhibit the hemolytic activity of Staphylococcus aureus α-hemolysin (α-HL), have indicated that this compound, along with Oroxin A and Oroxylin A 7-O-glucuronide, can bind to the "stem" region of α-HL. This binding was shown to restrict the conformational transition of α-HL from monomer to oligomer, thereby inhibiting its hemolytic activity nih.gov. This suggests that for certain targets, the glycosylated structure of this compound allows for effective binding and modulation of protein function.

Further research has indicated that this compound's effects on liver cancer cells, including the induction of apoptosis and inhibition of proliferation, are associated with the downregulation of proteins like COX-2, VEGF, PI3K, and p-AKT, and the upregulation of PTEN medchemexpress.comselleck.co.jp. Its selective induction of tumor-suppressive ER stress in malignant lymphoma cells also points to specific interactions with cellular pathways medchemexpress.comchemfaces.com. While these studies demonstrate the biological outcomes, detailed SAR focusing on which specific parts of the this compound molecule are critical for these particular interactions requires further investigation.

Rational Design of this compound Analogues for Enhanced Activity or Selectivity

The understanding gained from SAR studies provides a basis for the rational design of this compound analogues. By identifying the structural features essential for a desired activity and those that might hinder it, medicinal chemists can synthesize modified versions of this compound with potentially enhanced potency, improved selectivity for specific targets, or better pharmacokinetic properties.

Based on findings that glycosylation at C-7 can reduce certain activities, one strategy for analogue design might involve modifying or removing the sugar moieties to potentially increase activity against targets where the aglycone shows higher potency, such as in antiviral contexts nih.gov. Alternatively, if the glycosyl groups are found to be important for solubility, stability, or targeting specific tissues, modifications to the sugar structure or the linker could be explored to optimize these properties while retaining or enhancing desired biological effects.

For activities where this compound shows promise, such as its anti-lymphoma or anti-liver cancer effects, rational design could involve subtly altering the flavone backbone or the sugar residues to improve binding affinity to the identified protein targets (e.g., components of the PI3K/AKT pathway or ER stress-related proteins) medchemexpress.comselleck.co.jpchemfaces.com. This could involve introducing different functional groups, altering the position of existing groups, or changing the type and linkage of the sugar units.

While specific examples of rationally designed this compound analogues with experimentally confirmed enhanced activity are still an active area of research, the principles of SAR provide a clear roadmap. By correlating structural changes with observed biological outcomes, researchers can iteratively design and synthesize new compounds with tailored properties.

Computational Approaches to Predicting and Validating this compound SAR

Computational approaches play an increasingly important role in modern SAR studies, complementing experimental methods by providing insights at the molecular level and enabling the prediction of activity for novel compounds. Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to this compound and its analogues.

Molecular docking studies can predict the likely binding modes and affinities of this compound to its potential protein targets nih.govbanglajol.info. By simulating the interaction between the ligand (this compound or its analogue) and the receptor protein, docking can help identify key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is invaluable for understanding why certain structural moieties are important for activity and for guiding the design of analogues with improved binding characteristics. For example, molecular dynamics simulations were used to study the binding of this compound to staphylococcal α-hemolysin, revealing its interaction with the "stem" region and the resulting inhibition mechanism nih.gov.

QSAR modeling aims to build mathematical models that relate structural descriptors of a series of compounds to their biological activity. By analyzing a dataset of this compound analogues with known activities, QSAR models can identify the structural parameters that are statistically correlated with activity. These models can then be used to predict the activity of new, untested analogues before they are synthesized, thus prioritizing the most promising candidates for experimental validation. While specific QSAR models for this compound were not detailed in the provided search results, the general applicability of QSAR to flavonoid antioxidant activity has been noted mdpi.com.

Computational methods can also be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for assessing the drug-likeness of this compound and its analogues researchgate.net. Although the focus here is on SAR, understanding how structural modifications affect these properties is also part of the rational design process.

Preclinical Pharmacokinetics and Metabolism of Oroxin B

Absorption and Distribution Characteristics in In Vivo Animal Models

Studies investigating the in vivo characteristics of Oroxin B have been conducted in animal models, primarily rats. While specific comprehensive data on absorption rates and extensive distribution profiles for this compound alone are not widely detailed in the immediately available literature, some studies on Oroxylum indicum extract, which contains this compound, provide insights. This compound is reported to have low oral bioavailability fishersci.cabiocrick.com. Following oral administration of Oroxylum indicum extract in rats, this compound, along with other flavonoids, was detected in plasma researchgate.net. Another study on a different compound from Oroxylum indicum indicated wide distribution in various tissues, with high concentrations observed in the liver and pancreas nih.gov. However, this specific distribution pattern has not been explicitly confirmed for this compound in the provided information.

Comprehensive Characterization of this compound Metabolic Pathways

The metabolism of this compound has been characterized through both in vivo and in vitro studies, revealing a complex array of biotransformation reactions.

Identification of Phase I Biotransformation Reactions

Phase I metabolic reactions primarily involve the introduction or exposure of functional groups on the this compound molecule. Identified Phase I biotransformation processes for this compound and its metabolites include oxidation, hydrogenation, ketone formation, and the loss of an oxygen atom nih.govnih.gov. These reactions contribute to altering the structure and polarity of the parent compound.

Elucidation of Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of this compound or its Phase I metabolites with endogenous molecules, typically increasing their water solubility and facilitating excretion. Studies have elucidated several Phase II conjugation reactions for this compound and its metabolites, including acetylation, glycine (B1666218) conjugation, and glucuronide conjugation nih.govnih.gov. Additionally, sulfation has been identified as a conjugation reaction for certain this compound metabolites. These conjugation pathways represent significant routes for the detoxification and elimination of this compound and its metabolic products.

Metabolite Profiling in Various Biological Matrices

Comprehensive metabolite profiling has been performed in different biological matrices to understand the extent and nature of this compound metabolism. In vivo studies in rats have led to the identification of 30 metabolites nih.govnih.gov. In vitro investigations using liver microsomes identified 8 metabolites, while studies involving intestinal bacteria revealed 18 metabolites nih.govnih.gov. This indicates that metabolism occurs in multiple organs and is influenced by the gut microbiota.

Excretion Pathways of this compound and its Metabolites in Preclinical Species

While detailed quantitative data on the excretion pathways of this compound and its metabolites are limited in the provided information, studies in rats have identified metabolites in various biological samples, including blood, bile, urine, and feces researchgate.net. The presence of metabolites in urine and feces suggests that renal and fecal excretion are likely routes for the elimination of this compound and its metabolic products in preclinical species. The identification of metabolites in bile also indicates the involvement of biliary excretion, which can lead to subsequent elimination in feces or enterohepatic recirculation.

Synthetic and Semisynthetic Methodologies for Oroxin B and Its Derivatives

Development of Efficient Total Synthesis Routes for Oroxin B

Total synthesis involves the de novo chemical construction of a complex molecule from simpler, readily available starting materials wikipedia.org. For natural products like this compound, which possess a polyhydroxylated flavonoid core linked to a disaccharide, total synthesis can be a challenging endeavor due to the need for precise control over stereochemistry, regioselectivity, and the formation of glycosidic linkages.

While extensive research has been conducted on the isolation and biological activities of this compound nih.govuni.luguidetopharmacology.orgnih.govresearchgate.netchemfaces.com, detailed reports specifically outlining efficient total synthesis routes for this compound from basic chemical feedstocks are not widely documented in the readily available scientific literature wikipedia.org. The complexity introduced by the gentiobiose moiety, a β-D-glucopyranosyl-(1→6)-D-glucopyranose unit, necessitates sophisticated glycosylation strategies and protection group manipulations during a total synthesis approach. The synthesis of complex natural products often requires ingenious routes to assemble intricate scaffolds wikipedia.org. The absence of reported total synthesis routes for this compound in the surveyed literature suggests that current production or research efforts may rely more heavily on isolation from natural sources or potentially semisynthetic strategies if feasible.

Semisynthetic Approaches Utilizing Natural Precursors for this compound Production

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to obtain the desired product or its analogues wikipedia.orguni.lu. This approach can be advantageous when the natural precursor is more abundant or easier to isolate than the target compound itself, or when it provides a convenient scaffold for chemical modification nih.govfishersci.ca.

Given that this compound is a flavonoid glycoside with a baicalein (B1667712) core nih.govsuprabank.orgidrblab.net, semisynthetic strategies could potentially utilize more abundant related flavonoids, such as baicalein or baicalin (B1667713), isolated from natural sources like Scutellaria baicalensis or Oroxylum indicum suprabank.orgwikipedia.orgfishersci.ca. For example, Oroxin A, a related flavonoid glucoside (baicalein-7-O-glucoside), has been synthesized through a semisynthetic route starting from baicalin (baicalein-7-O-glucuronide) fishersci.ca. This method involved a one-pot/two-step process, highlighting the potential for efficient transformations of natural precursors fishersci.ca.

A hypothetical semisynthesis of this compound from baicalein would involve the selective glycosylation of the 7-hydroxyl group with a pre-synthesized or isolated gentiobiose unit, likely requiring protecting group chemistry to ensure regioselectivity and stereocontrol of the β-glycosidic bond formation. Alternatively, if baicalin were used, transformations of the glucuronic acid moiety to a glucose unit and subsequent glycosylation with another glucose unit at the correct position would be necessary to construct the gentiobiose disaccharide. Semisynthetic routes can offer advantages such as synthetic ease and potential for large-scale feasibility compared to complex total synthesis or challenging natural product purification fishersci.ca. The development of efficient semisynthetic methods could address the limitations of scarce availability of this compound obtained solely through natural product purification fishersci.ca.

Strategies for Derivatization of this compound to Explore Novel Chemical Entities

Derivatization of natural products is a common strategy to explore structure-activity relationships, improve pharmacological properties, or create novel chemical entities wikipedia.orguni.lu. This compound possesses several hydroxyl groups on both the baicalein aglycone and the gentiobiose sugar moiety, offering multiple sites for chemical modification.

Potential derivatization strategies for this compound could include:

Acylation and Alkylation: Modification of the hydroxyl groups through acylation (e.g., acetylation, esterification) or alkylation (e.g., methylation, ether formation) could alter the compound's lipophilicity, metabolic stability, and interactions with biological targets hznu.edu.cnneist.res.in. Studies on related flavonoids like Oroxylin A have shown that acylation of the 7-OH group can significantly enhance biological activity neist.res.in. However, the reactivity of different hydroxyl groups on the flavonoid core, such as the C-5 hydroxyl group, can vary, with the C-5 hydroxyl group being known for its low reactivity and difficulty in derivatization like acetylation or methylation hznu.edu.cn.

Glycosidic Modifications: The gentiobiose disaccharide presents opportunities for modification, such as selective deprotection and subsequent derivatization of specific hydroxyl groups on the sugar units, or modification of the interglycosidic linkage.

Modification of the Flavonoid A and B Rings: While the sugar is attached to the A ring, the B ring also contains hydroxyl groups in related flavonoids (though baicalein, the aglycone of this compound, has an unsubstituted B ring). Modifications on the B ring or the introduction of substituents on the A or C rings of the flavonoid core could also be explored.

The synthesis of derivatives allows for the creation of libraries of compounds with subtle structural variations that can be screened for altered biological activities or improved pharmacokinetic profiles wikipedia.org.

Application of Green Chemistry Principles in this compound Synthetic Protocols

The application of green chemistry principles in synthetic protocols aims to reduce or eliminate the use and generation of hazardous substances, promoting environmentally benign chemical processes uni-freiburg.de. While specific "green" synthetic protocols for this compound are not detailed in the search results, several principles of green chemistry could be applied to the development or optimization of its synthesis or semisynthesis:

Use of Renewable Feedstocks: Utilizing natural precursors like baicalein or baicalin from plants aligns with the principle of using renewable resources uni.lufishersci.ca.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product minimizes waste uni-freiburg.de. Evaluating the atom economy of proposed steps is crucial.

Use of Less Hazardous Solvents and Reagents: Opting for environmentally friendly solvents (e.g., water, ethanol, ionic liquids) and less toxic reagents can reduce the environmental impact of the synthesis fishersci.cauni-freiburg.de.

Catalysis: Employing catalytic methods (e.g., organocatalysis, metal catalysis, biocatalysis) can improve reaction efficiency, reduce energy consumption, and minimize waste compared to stoichiometric reactions uni-freiburg.de. Biocatalytic approaches, such as using engineered enzymes or microorganisms for glycosylation, could be particularly relevant for forming the gentiobiose linkage with high selectivity.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave irradiation or photochemistry, can reduce the energy footprint of the synthesis uni-freiburg.de.

Waste Prevention: Designing processes that avoid the generation of hazardous waste is a fundamental principle of green chemistry uni-freiburg.de.

Implementing these principles in the synthesis or semisynthesis of this compound and its derivatives can lead to more sustainable and environmentally responsible production methods.

Note: Detailed experimental data tables regarding specific reaction conditions, yields, or spectroscopic data for the synthesis or derivatization of this compound were not consistently available across the surveyed literature focusing on synthetic strategies in general. Therefore, interactive data tables based directly on such data are not presented in this article.

Computational Chemistry and in Silico Modeling of Oroxin B

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to study the dynamic behavior of Oroxin B, including its conformational flexibility and the stability of its complexes with target molecules over time. These simulations provide insights beyond static docking poses, allowing researchers to observe how the molecule moves and interacts in a more realistic environment. MD simulations can assess the stability of predicted binding modes and analyze the interactions that contribute to complex stability nih.govnih.gov. Studies on other compounds illustrate how MD simulations reveal stable conformations of protein-ligand complexes and the nature of intermolecular interactions like hydrogen bonds and hydrophobic contacts mdpi.com. This compound has been mentioned in the context of molecular dynamics simulations in studies investigating conformational changes researchgate.net.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Antioxidant Properties

Quantum chemical calculations, often based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of this compound, predicting its reactivity, and understanding its antioxidant properties at a fundamental level. These calculations can determine parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and electron transfer enthalpy (ETE), which are crucial for evaluating antioxidant mechanisms frontiersin.orgnih.gov. DFT can also provide insights into molecular properties like the HOMO-LUMO energy gap, which relates to chemical activity and stability frontiersin.orgnih.govmjcce.org.mk. By analyzing these parameters, researchers can gain a deeper understanding of how this compound might exert its antioxidant effects through mechanisms like hydrogen atom transfer (HAT) or single-electron transfer (SET) frontiersin.orgnih.gov. Quantum chemical calculations can help establish structure-activity relationships for antioxidant compounds nih.govscirp.org.

Predictive Modeling for Pharmacokinetic and Pharmacodynamic Properties (e.g., ADMET prediction)

In silico predictive modeling, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is utilized to estimate the pharmacokinetic and pharmacodynamic properties of this compound. These computational tools help assess the likelihood of a compound being orally active, its potential to cross biological barriers, how it might be metabolized, and its excretion pathways uniroma1.itresearchgate.netsciensage.info. ADMET prediction tools can provide valuable insights into the drug-likeness of a molecule and guide preclinical drug development uniroma1.itsciensage.info. While specific ADMET prediction data for this compound from the provided snippets are limited, the methodology is relevant for understanding its potential behavior in vivo researchgate.net. Studies on other compounds demonstrate the use of tools like Swiss ADME for predicting physicochemical properties and ADME parameters sciensage.info. Artificial intelligence-based models are also being developed to predict pharmacokinetic and pharmacodynamic properties frontiersin.orgnih.gov.

Supramolecular Interactions with Host Molecules (e.g., Cucurbitnih.govuril Inclusion Complex Formation)

Computational methods are also applied to study the supramolecular interactions of this compound with host molecules, such as cucurbit[n]urils. These studies investigate the formation of inclusion complexes, the binding stoichiometry, and the forces driving the interaction, such as hydrophobic effects, hydrogen bonding, and ion-dipole interactions researchgate.netmdpi.comnih.gov. Research on the interaction between cucurbit uniroma1.ituril (Q uniroma1.it) and this compound (ORB) showed the formation of a 2:1 inclusion complex with a specific binding constant researchgate.net. These interactions can influence the properties of this compound, such as its solubility and release rate researchgate.net. Studies comparing this compound with related compounds like oroxin A highlight how molecular size and sugar chains can impact the assembly mode of supramolecular systems with cucurbit uniroma1.ituril nih.govbeilstein-journals.org.

Advanced Analytical Methodologies for Oroxin B Research

Application of Ultra-High-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) for Metabolomics

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) is a powerful tool for the comprehensive study of Oroxin B metabolism. This technique allows for the identification and characterization of metabolites in various biological samples. A study designed to characterize this compound metabolism in vivo and in vitro utilized UHPLC-Q-TOF-MS/MS. researchgate.netnih.gov This research identified 30 metabolites in rats, 8 metabolites in liver microsomes, and 18 metabolites in intestinal bacteria. researchgate.netnih.gov Nine of these metabolites were recognized through comparison with standards. researchgate.netnih.gov The biotransformation processes observed included reactions such as ketone formation, acetylation, loss of C₁₂H₂₀O₁₀, and loss of C₆H₁₀O₅. researchgate.netnih.gov Specifically, baicalein (B1667712) and oroxin A were generated after the loss of C₁₂H₂₀O₁₀ and C₆H₁₀O₅, respectively, and subsequently underwent further reactions including oxidation, methylation, internal hydrolysis, hydrogenation, loss of oxygen, ketone formation, glycine (B1666218) conjugation, glucuronide conjugation, and composite reactions. nih.gov These findings provide valuable evidence for understanding the potential pharmacological actions of this compound and offer guidelines for future investigations into its safety and efficacy. researchgate.netnih.gov UHPLC-Q-TOF-MS has also been employed in untargeted metabolomics studies of Oroxylum indicum extracts. researchgate.net

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) Assays for Quantification in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) methods are essential for the accurate and sensitive quantification of this compound in biological matrices. These methods offer high selectivity, reproducibility, and throughput, making them suitable for pharmacokinetic and tissue distribution studies. sci-hub.se

A sensitive LC-MS/MS method was developed and validated for the simultaneous quantitation of four flavonoids from Semen Oroxyli, including this compound, in rat plasma. nih.govcolab.ws This method involved a simple protein precipitation step using acetonitrile (B52724). nih.gov Chromatographic separation was achieved on a Capcell Pak C18 column with isocratic elution. nih.gov Detection was performed in selected reaction monitoring (SRM) mode using negative electrospray ionization. nih.gov The validated method demonstrated good linearity over a wide concentration range (r ≥ 0.9958) and had lower limits of quantification between 1.0 and 5.5 ng/mL for the analyzed compounds. nih.gov The mean extraction recoveries from rat plasma exceeded 80.6%, and both intra- and inter-day precision were less than 11.5%. nih.gov This LC-MS/MS method was successfully applied to a pharmacokinetic study of these flavonoids in rat plasma after oral administration of Semen Oroxyli extract. nih.gov

Another highly sensitive LC-MS/MS method was developed specifically for measuring this compound in rat plasma and tissue homogenates. sci-hub.se This assay utilized a simple protein precipitation step and detected the analyte by electrospray negative-ionization mass spectrometry in selected-reaction monitoring mode. sci-hub.se The method was linear in the concentration range of 4.52–904 ng/mL, with intra- and inter-day precision below 14.41%. sci-hub.se Matrix effects were found to be insignificant, ranging from 85.05–109.81%. sci-hub.se The stability of this compound in biological matrices was also assessed, showing satisfactory stability under various conditions, including short-term, freeze-thaw, post-preparation, and long-term storage. sci-hub.se This validated method was successfully applied to pharmacokinetic and tissue distribution studies of this compound in rats following intravenous administration. sci-hub.se

Furthermore, a UPLC-MS/MS method was developed and validated for the quantitative determination of this compound, along with other flavonoids, in mouse blood. akjournals.comresearchgate.net This method also employed protein precipitation for sample preparation. akjournals.comresearchgate.net Chromatographic separation was performed with gradient elution using acetonitrile and water with formic acid. researchgate.net Detection was carried out in positive-ion mode using multiple reaction monitoring (MRM). researchgate.net The method validation included assessment of selectivity, matrix effects, linearity, precision, accuracy, recovery, and stability. akjournals.comresearchgate.net Intra-day and inter-day accuracy ranged from 86.2 to 109.3%, and precision was less than 14% intra-day and 15% inter-day. researchgate.net Matrix effect ranged from 85.3 to 111.3%, and recovery after protein precipitation was above 78.2%. researchgate.net This UPLC-MS/MS method was applied to pharmacokinetic studies in mice. akjournals.comresearchgate.net

The following table summarizes some of the validation parameters for LC-MS/MS and UPLC-MS/MS methods used for this compound quantification in biological samples:

| Method | Sample Matrix | Linearity Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Extraction Recovery (%) | Matrix Effect (%) |

| LC-MS/MS | Rat Plasma | ≥ 0.9958 (r) | < 11.5 | < 11.5 | > 80.6 | Not specified |

| LC-MS/MS | Rat Plasma & Tissues | 4.52–904 | < 14.41 | < 14.41 | Not specified | 85.05–109.81 |

| UPLC-MS/MS | Mouse Blood | 2–1000 | < 14 | < 15 | > 78.2 | 85.3–111.3 |

Implementation of Two-Dimensional Liquid Chromatography for Bioactive Compound Screening

Two-dimensional liquid chromatography (2D-LC) is a valuable technique for the screening of bioactive compounds from complex natural product extracts, such as those from Oroxylum indicum. An off-line two-dimensional liquid chromatography combined with mass spectrometry (2D-LC-MS) approach has been developed and verified for the rapid screening of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) inhibitors from Oroxylum indicum extracts. researchgate.net This method involved incubating the extracts with the enzymes and then performing off-line 2D-LC-MS screening. researchgate.net Potential inhibitors were identified by comparing chromatograms of active, blank, and inactivated enzyme groups. researchgate.net Using this approach, this compound, along with baicalein, oroxin A, and chrysin, was confirmed as a possible 5-LOX/COX-2 inhibitor, demonstrating strong inhibitory effects in in vitro activity assays. researchgate.net The results indicated that off-line 2D-LC-MS is a fast, efficient, and accurate method for screening and analyzing bioactive compounds from natural products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds, including this compound. Both one-dimensional and two-dimensional NMR spectroscopic techniques are employed for this purpose. mdpi.com NMR data, along with mass spectrometry (MS) data, are used to confirm the chemical structures of isolated compounds. mdpi.comx-mol.net For example, the chemical structure of purified this compound has been confirmed using techniques including MS and ¹H and ¹³C NMR data. x-mol.net

Future Perspectives and Emerging Research Directions for Oroxin B

Exploration of Novel Biological Activities and Therapeutic Applications Beyond Current Knowledge

While the anti-cancer and anti-inflammatory effects of Oroxin B are subjects of ongoing investigation, emerging evidence points toward its therapeutic potential in other complex diseases. medchemexpress.comxcessbio.com Future research will likely focus on validating and expanding upon these preliminary findings to establish new clinical applications for this promising natural compound.

Metabolic Disorders : Recent studies have highlighted the potential of this compound in managing metabolic-associated fatty liver disease (MAFLD). In a high-fat diet-induced rat model, this compound administration was shown to reduce lipid levels in the plasma and liver, alleviate hepatic inflammation and fibrosis, and lower plasma levels of lipopolysaccharide (LPS), interleukin 6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov The mechanism appears to involve the modulation of gut microbiota, suppression of the TLR4-IκB-NF-κB signaling pathway, and strengthening the intestinal barrier. nih.gov This opens avenues for investigating this compound in the context of other metabolic conditions such as obesity and type 2 diabetes.

Neuropathic Pain : The neuroprotective effects of this compound are an emerging area of interest. A study using a chronic constriction injury (CCI) model in rats demonstrated that this compound could ameliorate neuropathic pain. nih.gov The compound was found to prevent microglial activation, suppress the inflammatory response in spinal cord tissue, and attenuate oxidative stress. nih.gov The mechanism involved the inhibition of the JNK/NF-κB signaling pathway. nih.gov These findings suggest a potential role for this compound in the development of novel analgesics for chronic pain conditions.

Bone Health : this compound has shown promise in the context of bone diseases like osteoporosis. Research has demonstrated that it can inhibit osteoclast formation and bone resorption function in vitro. nih.gov In an ovariectomized mouse model of osteoporosis, this compound prevented bone loss by suppressing osteoclast activity. nih.gov The underlying mechanism involves the abrogation of the MAPK and NF-κB signaling pathways, which are crucial for osteoclastogenesis. nih.gov This positions this compound as a potential therapeutic agent for osteoporosis and other bone-resorptive diseases.

Potential Antiviral and Cardioprotective Roles : While direct evidence for this compound is pending, studies on structurally related flavonoids, such as Oroxylin A, suggest other plausible therapeutic avenues. Oroxylin A has demonstrated antiviral activity against Coxsackievirus B3 and has been shown to alleviate myocardial ischemia/reperfusion injury. frontiersin.orgnih.gov Given the shared flavonoid structure, it is conceivable that this compound may possess similar protective activities, warranting future investigation into its potential as an antiviral or cardioprotective agent.

Table 1: Emerging Therapeutic Applications of this compound

| Therapeutic Area | Key Research Findings | Investigated Model | Potential Mechanism of Action |

|---|---|---|---|

| Metabolic-Associated Fatty Liver Disease (MAFLD) | Reduced plasma/liver lipids; Alleviated hepatic inflammation and fibrosis. nih.gov | High-fat diet-fed rats. nih.gov | Modulation of gut microbiota; Suppression of TLR4-IκB-NF-κB signaling. nih.gov |

| Neuropathic Pain | Ameliorated pain; Prevented microglial activation; Suppressed inflammation and oxidative stress. nih.gov | Chronic constriction injury (CCI) in rats. nih.gov | Inhibition of JNK/NF-κB signaling. nih.gov |

| Osteoporosis | Inhibited osteoclast formation and bone resorption; Prevented bone loss. nih.gov | Ovariectomized (OVX) mice. nih.gov | Abrogation of MAPK and NF-κB signaling pathways. nih.gov |

Design and Synthesis of this compound Analogues with Enhanced Potency, Specificity, and Favorable Preclinical Pharmacokinetic Profiles

A significant hurdle in the clinical development of many natural products, including this compound, is their suboptimal pharmacokinetic properties, such as low bioavailability. mdpi.com Future research will necessitate a focus on medicinal chemistry to design and synthesize analogues of this compound that overcome these limitations. The goal is to create new chemical entities with improved potency, greater target specificity, and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

The process of developing analogues relies heavily on understanding the structure-activity relationship (SAR). By systematically modifying the core structure of this compound—such as altering the glycosidic linkages, substituting the phenyl rings, or modifying the chromen-4-one core—researchers can identify which parts of the molecule are essential for its biological activity. For instance, studies on other flavonoid and pyrazoline analogues have shown that the addition of specific functional groups, like halogens or methyl groups, can significantly enhance cytotoxic activity and selectivity against cancer cells. nih.govnih.gov

Key objectives for the design of this compound analogues would include:

Enhanced Biological Potency : Modifications aimed at increasing the binding affinity of the molecule to its biological targets, allowing for therapeutic effects at lower concentrations.

Improved Selectivity : Designing analogues that interact specifically with disease-related targets while minimizing off-target effects. For example, in its anti-cancer applications, enhancing selectivity for tumor cells over healthy cells is a primary goal. phytopurify.com

Favorable Pharmacokinetics : Structural changes to improve aqueous solubility, metabolic stability, and oral bioavailability, which are critical for effective drug development. mdpi.com

Computational methods, such as molecular docking, can be employed to predict how different structural modifications will affect the binding of the analogues to protein targets, thereby guiding the synthetic efforts in a more rational and efficient manner. chemrxiv.org

Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) to Decipher Complex Mechanisms of Action

To fully understand the therapeutic potential of this compound, it is crucial to move beyond single-pathway analyses and embrace a systems-level perspective. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex and interconnected molecular mechanisms underlying the effects of this compound.

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has already provided initial insights into the biotransformation of this compound. A study using ultrahigh-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) identified numerous this compound metabolites in rats, liver microsomes, and intestinal bacteria. nih.govresearchgate.net This research revealed that the metabolism of this compound involves processes such as deglycosylation to form aglycones like Baicalein (B1667712) and Oroxin A, followed by oxidation, methylation, and conjugation reactions. nih.gov

Future studies can expand on this by:

Proteomics : Using mass spectrometry-based proteomics to identify all the proteins whose expression levels or post-translational modifications change in response to this compound treatment. This could confirm known targets and uncover novel proteins and pathways involved in its therapeutic effects, such as the PI3K/Akt/mTOR and NF-κB pathways. nih.govnih.gov

Metabolomics : Applying global metabolomic profiling to cells or tissues treated with this compound to map the downstream metabolic perturbations. This can provide a functional readout of the cellular state and identify metabolic pathways that are critically affected, offering new insights into its mechanism of action. mdpi.com

By integrating these multi-omics datasets, researchers can construct comprehensive network models of this compound's biological effects, providing a more holistic understanding of its mechanism of action and potentially identifying novel biomarkers to monitor its therapeutic efficacy.

Table 2: Identified Metabolites of this compound In Vivo and In Vitro

| Sample Type | Number of Metabolites Identified | Key Biotransformation Pathways |

|---|---|---|

| Rat Samples (in vivo) | 30 | Ketone formation, acetylation, loss of sugar moieties (C₁₂H₂₀O₁₀ and C₆H₁₀O₅), oxidation, methylation, hydrogenation, glucuronide conjugation, glycine (B1666218) conjugation. nih.govresearchgate.net |

| Liver Microsomes (in vitro) | 8 | Primarily phase I and phase II metabolism reactions. nih.govresearchgate.net |

| Intestinal Bacteria (in vitro) | 18 | Primarily deglycosylation and subsequent modifications of the aglycone. nih.govresearchgate.net |

Q & A

Q. What ethical considerations apply when testing this compound in animal models?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) with justification for sample sizes (power analysis) and humane endpoints (e.g., tumor volume limits). Follow ARRIVE guidelines for reporting in vivo experiments, including randomization methods and blinding during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.